N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

Description

BenchChem offers high-quality N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32N4O2 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)/i11D2,12D2,13D2,14D2 |

InChI Key |

FRRCDIZIDLHOOV-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (d8-Ranolazine Impurity D), a critical isotopically labeled internal standard for the bioanalysis of the anti-anginal drug Ranolazine and its related substances. This document details the compound's nomenclature, structural characteristics, and physicochemical properties. A proposed synthetic pathway for its preparation is outlined, leveraging deuterated precursors. Furthermore, this guide presents a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with sample preparation, chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices and the principles of method validation are discussed to ensure scientific integrity and robust analytical outcomes.

Introduction and Nomenclature

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterium-labeled analog of Ranolazine Related Compound D, an impurity formed during the synthesis of Ranolazine.[1][2] The incorporation of eight deuterium atoms onto the piperazine ring provides a stable, mass-shifted version of the parent molecule, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1][3] Its use is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Ranolazine.[1]

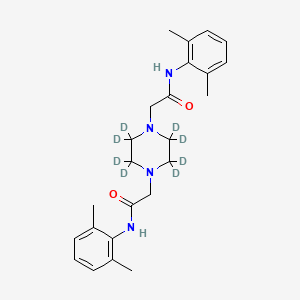

Chemical Structure:

Figure 1: Chemical Structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

Physicochemical Properties

The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass and altered vibrational energy of the C-D bonds.[4]

| Property | Data (Non-deuterated) | Predicted Data (d8-labeled) | Reference(s) |

| Molecular Formula | C₂₄H₃₂N₄O₂ | C₂₄H₂₄D₈N₄O₂ | [3][5][6] |

| Molecular Weight | 408.54 g/mol | ~416.59 g/mol | [3][5][6] |

| CAS Number | 380204-72-8 | 2751283-52-8 | [3][5] |

| Appearance | White to Off-White Solid | White to Off-White Solid | [6] |

| Melting Point | >260°C (decomposes) | Slightly lower than the non-deuterated form is possible. | [4][6] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform. | Expected to be similar, potentially slightly increased. | [4][6] |

| Storage | Refrigerator (2-8°C) | Refrigerator (2-8°C) | [6] |

Synthesis and Isotopic Labeling

The proposed synthesis is a two-step process:

-

Preparation of the Electrophile: 2-Chloro-N-(2,6-dimethylphenyl)acetamide is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2]

-

N-Alkylation of Deuterated Piperazine: Piperazine-d8 is reacted with two equivalents of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base to yield the final product. This is a standard N-alkylation reaction.

Figure 2: Proposed synthetic workflow for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

Rationale for this approach:

-

Efficiency: This pathway is convergent and utilizes readily available starting materials.

-

Isotopic Purity: By using piperazine-d8, the deuterium labels are introduced in a single, well-defined step, ensuring high isotopic incorporation in the final product. The piperazine ring is metabolically stable, making it an excellent location for the labels.

Analytical Characterization (Predicted)

As experimental spectral data for the d8-labeled compound is not publicly available, the following characterization is predicted based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be from the aromatic protons of the two 2,6-dimethylphenyl groups (a multiplet around 7.0-7.2 ppm) and the methyl protons (a singlet around 2.2 ppm). The methylene protons of the acetamide groups would appear as a singlet. Crucially, due to the deuteration, the characteristic signals for the piperazine ring protons (typically around 2.5-3.0 ppm in the non-deuterated analog) will be absent.

-

¹³C-NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons, the methyl carbons, the carbonyl carbons of the amide groups, and the methylene carbons adjacent to the carbonyls. The carbons of the piperazine-d8 ring would show significantly attenuated signals due to the coupling with deuterium and the lack of a Nuclear Overhauser Effect (NOE) from attached protons.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is designed.

-

Expected Molecular Ion: In a high-resolution mass spectrum with electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at approximately m/z 417.30.

-

Predicted Fragmentation Pattern: The fragmentation of the parent compound, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, is predicted to proceed via cleavage of the amide bonds and fragmentation of the piperazine ring. The d8-labeling will be instrumental in elucidating these pathways.

Figure 3: Predicted major fragmentation pathways for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

The key diagnostic fragmentation in an MS/MS experiment would involve the cleavage of the piperazine ring, with the resulting fragments retaining the d8 label, thus providing a clear mass shift from any interfering non-deuterated analogs.

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Ranolazine and its impurities in biological matrices such as plasma or serum.[1] The following protocol is a validated approach adapted from established methods for Ranolazine analysis.[7]

Experimental Protocol: Quantification of Ranolazine in Human Plasma

Objective: To accurately quantify the concentration of Ranolazine in human plasma using a validated LC-MS/MS method with N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an internal standard.

Materials:

-

Ranolazine reference standard

-

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Internal Standard, IS)

-

LC-MS grade Methanol and Acetonitrile

-

LC-MS grade Formic Acid

-

Human Plasma (drug-free)

Workflow:

Figure 4: Workflow for the quantification of Ranolazine using a deuterated internal standard.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Ranolazine in methanol.

-

Prepare a 1 mg/mL stock solution of the d8-Internal Standard in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Ranolazine stock solution with methanol/water (50:50, v/v) to prepare working solutions.

-

Spike these working solutions into drug-free human plasma to create calibration standards at concentrations ranging from 5 to 2000 ng/mL.

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the d8-Internal Standard working solution (e.g., at 100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (example):

-

Ranolazine: Q1: 428.2 -> Q3: 279.5[7]

-

d8-Internal Standard: Q1: 417.3 -> Q3: (Predicted major fragment)

-

-

-

Method Validation:

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

The use of the d8-labeled internal standard is critical for compensating for matrix effects and ensuring the robustness of the assay.

-

Conclusion

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics, particularly for studies involving Ranolazine. Its stable isotopic label ensures that its chemical and physical behavior is nearly identical to the analyte of interest, while its mass difference allows for clear differentiation by mass spectrometry. The proposed synthesis and analytical protocols in this guide provide a solid foundation for its effective use as an internal standard, enabling the generation of high-quality, reliable data in regulated bioanalysis.

References

-

Alentris Research Pvt. Ltd. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]

-

Fuji, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2017). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved January 3, 2026, from [Link]

-

Scientific Research Publishing. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. [Link]

-

Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Venkatasai Life Sciences. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]

-

International Journal of Research in Pharmacy and Science. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]

-

Journal of Drug Delivery and Therapeutics. (2020). Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. clearsynth.com [clearsynth.com]

- 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 5. clearsynth.com [clearsynth.com]

- 6. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]

- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This deuterated analog serves as an invaluable internal standard for the quantitative analysis of its non-labeled counterpart, a known impurity in the antianginal drug ranolazine.[1] The synthesis is strategically designed in two principal stages: the preparation of the key electrophilic intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and its subsequent dialkylation of the commercially available nucleophile, piperazine-d8 dihydrochloride. This guide offers detailed, step-by-step protocols, an in-depth discussion of the chemical principles and experimental rationale, and the necessary analytical characterization to ensure the synthesis of a high-purity, validated final compound. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and analytical chemistry.

Introduction

The strategic incorporation of stable isotopes, particularly deuterium, into pharmaceutical compounds and their related substances has become a cornerstone of modern drug development and analysis.[2] Deuteration can significantly alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2] This modification can lead to a reduced rate of metabolism and a more predictable pharmacokinetic profile.

Beyond metabolic stabilization, deuterated compounds are of paramount importance as internal standards in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] The subject of this guide, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is the deuterated isotopologue of a process-related impurity found in the synthesis of ranolazine.[1] Its utility as an internal standard is predicated on its near-identical chemical and physical properties to the non-labeled analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

This guide presents a robust and reproducible synthetic route to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, providing the causal reasoning behind the selection of reagents, solvents, and reaction conditions to empower the researcher with a deep understanding of the process.

Overall Synthetic Strategy

The synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is efficiently achieved through a convergent synthesis pathway. This strategy involves the independent synthesis of two key building blocks, followed by their condensation to form the final product.

Part 1: Synthesis of the Electrophile: Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1).

Part 2: The Final Condensation: N,N'-dialkylation of piperazine-d8 (Intermediate 2) with two equivalents of Intermediate 1.

This approach allows for the efficient incorporation of the deuterium label from a commercially available source and simplifies the purification of the final compound.

Caption: Reaction scheme for the synthesis of Intermediate 1.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| 2,6-Dimethylaniline | 121.18 | 10.0 | 0.0825 | 1.0 |

| Chloroacetyl chloride | 112.94 | 10.2 | 0.0903 | 1.1 |

| Sodium Acetate | 82.03 | 8.1 | 0.0987 | 1.2 |

| Glacial Acetic Acid | - | 100 mL | - | - |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated NaHCO₃ Solution | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (10.0 g, 0.0825 mol) and glacial acetic acid (100 mL).

-

Add sodium acetate (8.1 g, 0.0987 mol) to the solution and stir until it dissolves.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (10.2 g, 0.0903 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of ethanol and water to afford 2-chloro-N-(2,6-dimethylphenyl)acetamide as a white crystalline solid.

Characterization of Intermediate 1

-

Appearance: White to off-white solid.

-

Expected Yield: 85-95%.

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.15-7.05 (m, 3H, Ar-H), 4.25 (s, 2H, CH₂Cl), 2.25 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 135.0 (Ar-C), 134.8 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 42.9 (CH₂Cl), 18.2 (CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃ClNO [M+H]⁺: 198.07; found: 198.1.

Part 2: Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

The final step in the synthesis is the N,N'-dialkylation of piperazine-d8 with two equivalents of the previously synthesized 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Rationale for Experimental Choices

-

Nucleophile: Commercially available piperazine-d8 dihydrochloride is used as the source of the deuterated core. The dihydrochloride salt is a stable, non-hygroscopic solid that is easy to handle.

-

Base: Potassium carbonate (K₂CO₃) is employed as the base. It is a cost-effective, moderately strong base that is sufficient to deprotonate the piperazine dihydrochloride in situ to the free piperazine, which is the active nucleophile. [4]It also neutralizes the hydrochloric acid formed during the alkylation.

-

Solvent: Acetonitrile is an excellent choice of solvent for this Sₙ2 reaction. It is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity. [5]* Temperature: The reaction is conducted at reflux temperature to ensure a reasonable reaction rate.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide (Int. 1) | 197.66 | 4.0 | 0.0202 | 2.2 |

| Piperazine-d8 Dihydrochloride | 167.11 | 1.53 | 0.00915 | 1.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 5.06 | 0.0366 | 4.0 |

| Acetonitrile (anhydrous) | - | 100 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine-d8 dihydrochloride (1.53 g, 0.00915 mol), 2-chloro-N-(2,6-dimethylphenyl)acetamide (4.0 g, 0.0202 mol), and anhydrous potassium carbonate (5.06 g, 0.0366 mol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Suspend the crude solid in 100 mL of deionized water and stir for 30 minutes.

-

Collect the solid by vacuum filtration and wash with an additional 50 mL of deionized water.

-

Dry the solid in a vacuum oven at 50 °C for 12 hours to yield the final product, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

-

If further purification is required, the product can be recrystallized from hot ethanol.

Characterization of the Final Product

-

Appearance: White to off-white solid.

-

Expected Yield: 75-85%.

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, 2 x NH), 7.15-7.05 (m, 6H, Ar-H), 3.25 (s, 4H, 2 x N-CH₂-C=O), 2.25 (s, 12H, 4 x CH₃). (Note: The signals for the piperazine protons will be absent due to deuteration).

-

¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C=O), 135.2 (Ar-C), 134.9 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 61.5 (N-CH₂-C=O), 52.5 (t, J = 21 Hz, CD₂ - piperazine ring), 18.3 (CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₂₄H₂₅D₈N₄O₂ [M+H]⁺: 417.3; found: 417.3. The mass spectrum will show a molecular ion peak that is 8 mass units higher than the non-deuterated analog. The fragmentation pattern is expected to show characteristic losses related to the dimethylphenylacetamide moiety. [6]

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable deuterated internal standard. The provided analytical data serves as a benchmark for the validation of the final product's identity and purity, ensuring its suitability for rigorous quantitative analytical applications in pharmaceutical research and development.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

-

(n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

-

(n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 7). CO 2 Absorption Capacity Using Aqueous Potassium Carbonate with 2-methylpiperazine and Piperazine | Request PDF. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications Synthesis of piperazine-d8-containing.... Retrieved from [Link]

-

HARVEST (uSask). (n.d.). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

ResearchGate. (2017, November 3). (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. Retrieved from [Link]

-

(n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

ResearchGate. (2021, February 12). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

Sources

- 1. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. users.wfu.edu [users.wfu.edu]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated analog of a known impurity of the anti-anginal drug, Ranolazine. This document delves into the compound's physicochemical properties, offers a detailed, plausible synthesis pathway, and outlines its critical application as an internal standard in quantitative analytical methodologies. The guide is designed to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to synthesize, characterize, and effectively utilize this stable isotope-labeled compound in a laboratory setting.

Introduction: The Significance of a Deuterated Impurity Standard

In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensure drug safety and efficacy. Ranolazine, a piperazine derivative, is a widely prescribed anti-anginal medication.[1][2][3] Its mechanism of action involves the inhibition of the late inward sodium current in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving the heart's efficiency without significantly altering heart rate or blood pressure.[1][2][3]

During the synthesis of Ranolazine, or through its degradation, various impurities can arise.[1] One such process-related impurity is N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. The diligent monitoring and control of this and other impurities are mandated by regulatory bodies to ensure the final drug product's purity and safety.[1]

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, with eight deuterium atoms incorporated into the piperazine ring, serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart.[4][5] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4][5]

This guide will provide an in-depth exploration of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, from its fundamental properties to its practical application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 2751283-52-8 | [5][6][7] |

| Non-deuterated CAS | 380204-72-8 | [8][9] |

| Molecular Formula | C₂₄H₂₄D₈N₄O₂ | [5][6][7][8] |

| Molecular Weight | 416.59 g/mol | [5][7][8] |

| Appearance | White to Off-White Solid | Inferred from analogous compounds |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide; sparingly soluble in water. | Inferred from analogous compounds |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | Inferred from vendor recommendations |

Chemical Structure:

Caption: Chemical Structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

Synthesis Pathway

Step 1: Synthesis of Piperazine-d8

The free base of piperazine-d8 is obtained from its dihydrochloride salt.

-

Reactants: Piperazine-d8 dihydrochloride, Sodium Hydroxide (NaOH)

-

Solvent: Water

-

Procedure:

-

Dissolve Piperazine-d8 dihydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with stirring until the pH reaches >12.

-

Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield piperazine-d8 as a white solid.

-

Step 2: N-Alkylation of Piperazine-d8 with 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This step involves a nucleophilic substitution reaction where the secondary amine groups of piperazine-d8 attack the electrophilic carbon of the chloroacetamide.

-

Reactants: Piperazine-d8, 2-Chloro-N-(2,6-dimethylphenyl)acetamide

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Procedure:

-

To a solution of piperazine-d8 in the chosen solvent, add the base.

-

Add 2-Chloro-N-(2,6-dimethylphenyl)acetamide (2.2 equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

-

Caption: Proposed synthetic workflow for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

Analytical Characterization

The identity and purity of the synthesized N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 should be confirmed using a combination of analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the 2,6-dimethylphenyl groups, as well as the methylene protons of the acetamide groups. The signals corresponding to the piperazine ring protons will be absent due to deuteration.

-

²H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms on the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons of the piperazine ring may appear as multiplets due to C-D coupling.

4.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the deuterated compound.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion is expected at m/z 417.34.

-

Isotopic Purity: The isotopic distribution in the mass spectrum will confirm the high level of deuterium incorporation.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is as an internal standard for the quantification of the corresponding non-deuterated impurity in Ranolazine drug substance and formulations.

5.1. Rationale for Use

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Deuterated standards are considered the "gold standard" because:

-

Co-elution: They typically co-elute with the analyte in reversed-phase liquid chromatography, ensuring they experience the same matrix effects during ionization.

-

Similar Extraction Recovery: They exhibit nearly identical behavior during sample preparation and extraction procedures.

-

Mass Differentiation: The mass difference allows for their separate detection and quantification by the mass spectrometer.

5.2. Experimental Protocol: Quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide in Ranolazine Samples

This protocol provides a general framework for the use of the deuterated standard. Method optimization and validation are essential for specific applications.

5.2.1. Materials and Reagents

-

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Internal Standard)

-

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Analyte Reference Standard)

-

Ranolazine API or formulation sample

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

5.2.2. Preparation of Standard and Sample Solutions

-

Internal Standard Stock Solution: Accurately weigh and dissolve N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte in the same manner.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution and spiking a fixed concentration of the internal standard solution into each.

-

Sample Preparation: Accurately weigh the Ranolazine sample, dissolve it in a suitable diluent, and spike with the same fixed concentration of the internal standard solution.

5.2.3. LC-MS/MS Conditions (A Representative Method)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Q1: m/z 409.3 → Q3: [specific fragment ion]

-

Internal Standard: Q1: m/z 417.3 → Q3: [corresponding fragment ion]

-

Note: The specific fragment ions for MRM transitions need to be determined by infusing the individual compounds into the mass spectrometer.

Caption: Experimental workflow for the quantification of the impurity using the deuterated internal standard.

5.2.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the peak area ratio of the analyte to the internal standard in the sample.

-

Determine the concentration of the impurity in the sample by interpolating its peak area ratio from the calibration curve.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is not publicly available, general laboratory safety precautions should be followed. Based on the MSDS for analogous non-deuterated compounds, the following recommendations are prudent:[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Handle in a well-ventilated area or in a fume hood.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is an indispensable tool for the accurate and precise quantification of its corresponding impurity in Ranolazine. Its use as an internal standard in LC-MS/MS methods ensures the reliability of analytical data, which is critical for regulatory compliance and ensuring the safety and quality of the final drug product. This guide has provided a comprehensive overview of its properties, a plausible synthesis, and a detailed protocol for its application, empowering researchers and scientists in the pharmaceutical industry.

References

-

Ranolazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ranolazine? Retrieved from [Link]

-

Dhalla, A. K., & Goyal, N. (2025, December 14). Ranolazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Ranolazine. Retrieved from [Link]

-

Expert Synthesis Solutions. (2018, April 2). Safety Data Sheet. Retrieved from [Link]

-

Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. Retrieved from [Link]

-

Seshachalam, V., et al. (2007). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of Chromatography B, 845(1), 65-70. Retrieved from [Link]

Sources

- 1. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | 1126621-86-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

molecular weight of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated isotopologue of a key intermediate and related compound of the antianginal drug, Ranolazine.[1][2] Intended for researchers, analytical scientists, and professionals in drug development, this document details the compound's physicochemical properties, its critical role as an internal standard in bioanalytical assays, and practical methodologies for its application. By leveraging the principles of stable isotope dilution analysis, this guide explains the causality behind using a deuterated standard to achieve high accuracy and precision in pharmacokinetic and metabolic studies. It includes a conceptual synthesis workflow and a detailed protocol for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by data presentation tables and process flow diagrams to ensure scientific integrity and practical utility.

Part 1: Physicochemical Characterization and Identity

A thorough understanding of a reference standard begins with its fundamental physicochemical properties. N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is specifically designed for use in sensitive analytical methods where its non-deuterated counterpart is the target analyte.

Chemical Identity and Structure

The molecule consists of a central piperazine ring, N,N'-disubstituted with acetamide groups, which are in turn bonded to 2,6-dimethylphenyl moieties. The "-d8" designation indicates that the eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.

-

Systematic Name: 2,2'-(Piperazine-1,4-diyl-d8)bis[N-(2,6-dimethylphenyl)acetamide]

-

Common Synonyms: Ranolazine Related Compound D-d8, N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8[3][4]

Key Physicochemical Properties

The primary distinction between the deuterated standard and the parent compound is its molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based assays, as it allows the standard to be differentiated from the analyte while exhibiting nearly identical chemical behavior.

| Property | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Parent) |

| Molecular Formula | C₂₄H₂₄D₈N₄O₂[3][4][5] | C₂₄H₃₂N₄O₂[1][2][6] |

| Molecular Weight | 416.59 g/mol [3][4][5] | 408.54 g/mol [1][2][7][8] |

| CAS Number | 2751283-52-8[4][5][9] | 380204-72-8[1][2][6] |

| Storage Conditions | Refrigerator (2-8°C)[1][2] | Refrigerator (2-8°C)[1][2] |

Part 2: Role in Pharmaceutical Analysis and Development

The application of deuterated compounds is a pillar of modern bioanalysis, particularly within regulated drug development environments. Their function is predicated on the principles of isotope dilution.

Context: Ranolazine and the Need for Internal Standards

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is an intermediate and known related compound of Ranolazine, an anti-ischemic agent.[1] When quantifying Ranolazine or its metabolites and related substances in biological matrices (e.g., plasma, urine), analytical methods must be robust, precise, and accurate. An internal standard (IS) is added to samples and calibrators in a known, fixed amount to correct for variability during sample processing and instrument analysis.

The Principle of Stable Isotope Dilution Analysis (SIDA)

An ideal internal standard co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer source. A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS. Because the deuterium atoms add mass without significantly altering chemical properties like polarity or pKa, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 behaves almost identically to the non-deuterated analyte throughout extraction and chromatographic separation. However, its increased mass allows it to be separately quantified by the mass spectrometer. This co-eluting, yet mass-differentiated, behavior provides the most effective correction for analytical variability.

Advantages of Deuteration in Pharmacokinetic Studies

Deuteration of drug molecules or their related compounds serves two primary purposes:

-

Internal Standardization: As described, it is used as an internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS.[5]

-

Metabolic Profiling: It can be used as a tracer to investigate the metabolic fate of a drug.[5] The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a well-studied area, as the stronger carbon-deuterium bond can sometimes slow metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect".[5]

Part 3: Methodologies and Protocols

This section provides a conceptual synthesis workflow and a detailed protocol for the primary application of this compound: quantitative bioanalysis.

Conceptual Synthesis Workflow

The synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 involves the N-alkylation of a deuterated piperazine core. A common synthetic route is the reaction of piperazine-d8 with two equivalents of an activated N-aryl acetamide, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Caption: Conceptual workflow for the synthesis of the target deuterated compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) is chosen to dissolve the reactants without interfering with the nucleophilic substitution.

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct of the reaction, driving it to completion.

-

Purification: Recrystallization is a cost-effective method for purifying the final solid product, leveraging differences in solubility between the product and any remaining impurities.

Protocol: Quantitative Analysis of Ranolazine Related Compound D using LC-MS/MS

This protocol outlines the use of the d8-labeled compound as an internal standard for quantifying the parent compound in a biological matrix like human plasma.

A. Workflow Overview

Sources

- 1. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]

- 8. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]

- 9. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]

A Technical Guide to the Synthesis and Characterization of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 for Bioanalytical Applications

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis and characterization of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. As a stable isotope-labeled (SIL) analog of a known Lidocaine-related substance, this compound is of significant value to drug development professionals. It serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The synthesis leverages the commercially available piperazine-d8 dihydrochloride, ensuring a direct and efficient labeling strategy. Detailed protocols for synthesis, purification, and rigorous characterization by mass spectrometry and NMR spectroscopy are presented, underpinned by the rationale for key experimental decisions.

Introduction: The Imperative for Stable Isotope-Labeled Standards

In modern pharmacokinetic and drug metabolism studies, accuracy and precision are paramount. Quantitative bioanalysis by LC-MS/MS is the gold standard, yet it is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[][2][3] The most robust method to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[4][5]

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is a known impurity and related substance of the widely used local anesthetic, Lidocaine.[6][7] Accurate quantification of such substances is critical for quality control and safety assessment. By co-eluting with the unlabeled analyte and exhibiting nearly identical behavior during extraction and ionization, the SIL-IS allows for highly accurate quantification through ratiometric analysis, effectively normalizing analytical variability.[] This guide details the synthesis of the octa-deuterated analog, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a critical tool for researchers in drug development and regulatory science.

Synthetic Strategy and Rationale

The synthesis is designed for efficiency and isotopic integrity. The core strategy involves a two-step process commencing with the acylation of 2,6-dimethylaniline, followed by a nucleophilic substitution reaction with a deuterated core building block.

Retrosynthetic Analysis: The most direct approach to introduce the eight deuterium atoms is to utilize a commercially available, fully deuterated piperazine synthon. Piperazine-2,2,3,3,5,5,6,6-d8 is available and serves as the ideal starting material for incorporating the label at a metabolically stable position.[][9] The label's position on the piperazine ring is not susceptible to back-exchange with protons from solvents, ensuring its stability throughout analytical procedures.[4] The synthesis proceeds via two main steps:

-

Preparation of the Electrophile: Synthesis of the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, via the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[10]

-

Deuterium Incorporation: A double N-alkylation of piperazine-d8 with the chloroacetamide intermediate to yield the final d8-labeled target compound.

This late-stage introduction of the isotopic label is economically advantageous, as it reserves the more expensive deuterated reagent for the final step.

Synthetic Workflow Diagram

Caption: Synthetic pathway for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.

Detailed Experimental Protocols

Materials and Reagents

-

2,6-Dimethylaniline (≥99%)

-

Chloroacetyl chloride (≥98%)

-

Glacial Acetic Acid

-

Piperazine-d8 dihydrochloride (≥98% isotopic purity)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

This procedure is adapted from established methods for N-acylation of anilines.[10][11]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 20°C.

-

Rationale: Glacial acetic acid serves as a solvent that is unreactive towards the acid chloride. The dropwise addition at low temperature controls the exothermic reaction and prevents the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Precipitation: Pour the reaction mixture slowly into 400 mL of cold deionized water with vigorous stirring. A white precipitate will form.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid and salts.

-

Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically >90%.

Protocol 2: Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

This step involves the nucleophilic substitution of the chloride in the intermediate by the deuterated piperazine.

-

Prepare Piperazine-d8 Free Base: In a flask, dissolve piperazine-d8 dihydrochloride (1.67 g, 0.01 mol) in a minimal amount of water. Add a solution of potassium carbonate (2.76 g, 0.02 mol) to basify the solution to pH >10. Extract the free piperazine-d8 into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent carefully to yield the free base.

-

Rationale: The commercially available deuterated starting material is often a salt. It must be converted to the free base to act as an effective nucleophile.

-

-

Reaction Setup: In a 100 mL round-bottom flask, combine the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate (4.35 g, 0.022 mol), the freshly prepared piperazine-d8 free base (approx. 0.94 g, 0.01 mol), and anhydrous potassium carbonate (4.14 g, 0.03 mol) in anhydrous acetonitrile (50 mL).

-

Rationale: Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction. Anhydrous potassium carbonate acts as a base to scavenge the HCl formed during the reaction, driving it to completion. A slight excess of the acetamide intermediate ensures the complete consumption of the valuable deuterated piperazine.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.

-

Rationale: Recrystallization is an effective method for purifying the final compound, removing unreacted starting material and any potential mono-substituted byproducts.

-

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structural integrity, purity, and isotopic enrichment of the final compound.[12][13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and verify the incorporation of eight deuterium atoms. The isotopic enrichment can be calculated from the mass spectrum.[12]

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion |

| Unlabeled Analyte | C₂₄H₃₂N₄O₂ | 408.2525 | 409.2603 |

| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | C₂₄H₂₄D₈N₄O₂ | 416.3028 | 417.3106 |

Table 1. Comparison of theoretical mass data for the labeled and unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and pinpoints the location of the deuterium labels.[13][14]

-

¹H NMR: The spectrum of the d8-labeled product is expected to be identical to its unlabeled counterpart, with the critical exception of the complete absence of signals corresponding to the piperazine ring protons (typically found in the 2.5-3.0 ppm region). The integration of the remaining proton signals should match the theoretical values.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. The signals for the deuterated carbons of the piperazine ring will show characteristic C-D coupling and a significant reduction in intensity or complete disappearance in a proton-decoupled spectrum.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal from the piperazine ring, confirming the successful labeling.[14][15]

Analytical Workflow Diagram

Caption: Quality control workflow for structural and isotopic verification.

Conclusion

This guide outlines a robust and efficient synthesis for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. The described methodology, which relies on a commercially available deuterated building block, provides a reliable pathway for producing a high-purity stable isotope-labeled internal standard. The comprehensive characterization protocol ensures that the final product meets the stringent requirements for use in regulated bioanalytical studies, thereby supporting accurate drug development and pharmacokinetic analysis.

References

- Achieving Accuracy in Pharmacokinetics with Stable Isotopes. Google Cloud.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Preparation method of lidocaine degradation impurities.

- Synthesis of Lidocaine. University of California, Irvine.

- Stable Isotope Labelled Piperazine Impurities. BOC Sciences.

- Lidocaine-impurities.

- Stable Labeled Isotopes as Internal Standards: A Critical Review.

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- Piperazine-2,2,3,3,5,5,6,6-d8. LGC Standards.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit

- Synthesis method of lidocaine.

- Lidocaine EP Impurity F.

- Determination of isotope abundance for deuterium-labeled compounds by quantit

- Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv.

- 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide.

Sources

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]

- 10. cerritos.edu [cerritos.edu]

- 11. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in organic solvents

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive analysis of the compound's solubility profile, outlines a robust experimental protocol for its determination, and offers insights into the underlying physicochemical principles.

Introduction: The Strategic Importance of Solubility in Pharmaceutical R&D

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterated stable-isotope-labeled analog of a known impurity related to the antiarrhythmic and local anesthetic drug, Lidocaine. In modern pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence studies, such deuterated compounds are indispensable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The introduction of deuterium atoms creates a mass shift from the parent molecule without significantly altering its chemical behavior, allowing for precise and accurate quantification of the drug substance in complex biological matrices.

The solubility of this internal standard in various organic solvents is a fundamental parameter that dictates the efficiency and success of numerous stages in the drug development workflow:

-

Analytical Standard Preparation: The ability to create accurate and stable stock solutions is the bedrock of any quantitative analytical method. Poor solubility can lead to inaccurate standard concentrations and flawed study outcomes.

-

Process Chemistry and Purification: During the synthesis of the deuterated standard, solubility data guides the selection of appropriate reaction solvents and the design of effective crystallization and purification protocols to achieve the required high purity.

-

Formulation Development: While not a drug substance itself, understanding its solubility relative to the active pharmaceutical ingredient (API) can provide valuable insights for co-formulation or for troubleshooting issues in formulation development where related impurities are a concern.

This guide provides a detailed examination of the solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, presenting quantitative data alongside a rigorous, field-proven methodology for its determination.

Molecular Structure and Physicochemical Drivers of Solubility

A molecule's solubility is a direct consequence of its structure. The key features of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 that govern its interaction with solvents are:

-

Molecular Formula: C₂₄H₃₀D₈N₄O₂

-

Molecular Weight: Approximately 418.6 g/mol

-

Hydrogen Bonding: The molecule contains two secondary amide groups (-C(=O)NH-). The nitrogen atom acts as a hydrogen bond donor, and the oxygen atom serves as a hydrogen bond acceptor. This functionality is key to its solubility in polar protic solvents like methanol.

-

Lipophilicity: The presence of two 2,6-dimethylphenyl rings provides significant non-polar surface area, making the molecule inherently lipophilic ("fat-loving"). This characteristic promotes solubility in non-polar and moderately polar aprotic solvents that can effectively solvate these large hydrocarbon regions.

-

Polar Core: The central piperazine ring and the two adjacent acetyl groups (-CH₂C(=O)-) form a polar core.

-

Deuterium Labeling: The substitution of eight protons with deuterium atoms on the piperazine rings does not materially affect the compound's polarity or its fundamental solubility characteristics. Its primary effect is the increase in mass for spectrometric differentiation.

The molecule's amphiphilic nature—possessing both distinct polar and non-polar regions—suggests a nuanced solubility profile, with optimal solubility expected in solvents that can effectively accommodate both characteristics.

Quantitative Solubility Analysis

The solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 was determined across a range of common organic solvents at ambient temperature (approximately 22°C) using the isothermal shake-flask method detailed in Section 4. The results are summarized below.

| Solvent | Solvent Class | Solubility (mg/mL) | USP Solubility Classification |

| Dichloromethane | Chlorinated | > 33 | Freely Soluble |

| Chloroform | Chlorinated | > 33 | Freely Soluble |

| Methanol | Polar Protic | ~25 | Soluble |

| Acetonitrile | Polar Aprotic | ~10 | Sparingly Soluble |

| Ethyl Acetate | Ester | ~5 | Slightly Soluble |

| Toluene | Aromatic Hydrocarbon | < 1 | Very Slightly Soluble |

| n-Hexane | Aliphatic Hydrocarbon | < 0.1 | Practically Insoluble |

Analysis of Results:

The highest solubility is observed in chlorinated solvents like dichloromethane and chloroform. These solvents have a moderate polarity and are highly effective at solvating both the lipophilic aromatic rings and the polar amide core of the molecule. Methanol, as a polar protic solvent, readily forms hydrogen bonds with the amide groups, leading to good solubility. As the solvent polarity decreases and the ability to hydrogen bond is lost (e.g., toluene and hexane), the solubility drops precipitously, as these solvents cannot effectively solvate the polar regions of the molecule.

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure scientific integrity, the determination of solubility must follow a self-validating protocol that measures the true thermodynamic equilibrium. The isothermal shake-flask method is the gold standard for this purpose.

Experimental Workflow Diagram

The logical steps of the protocol, from preparation to final analysis, are illustrated below.

Caption: Workflow of the Isothermal Shake-Flask Solubility Protocol.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of a compound in a given solvent at a specified temperature.

Materials:

-

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (solid, >98% purity)

-

HPLC-grade organic solvents

-

Analytical balance

-

2 mL glass autosampler vials with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Benchtop centrifuge

-

Calibrated pipettes

-

0.2 µm PTFE syringe filters

-

Validated HPLC-UV system

Procedure:

-

System Preparation: Add an excess amount of the solid compound (~10-15 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 22°C). Agitate the slurry for a minimum of 24 hours. Expertise Note: A 24-hour period is generally sufficient for most small molecules to reach thermodynamic equilibrium. For potentially polymorphic compounds or complex matrices, a 48- or 72-hour study may be warranted to ensure a stable state has been achieved.

-

Phase Separation: After equilibration, centrifuge the vials at approximately 10,000 x g for 10 minutes to pellet all undissolved solids. This step is critical for preventing particulate matter from being carried over, which would falsely elevate the solubility measurement.

-

Sample Collection and Filtration: Carefully draw an aliquot of the clear supernatant. Immediately pass it through a 0.2 µm PTFE syringe filter into a clean vial. Trustworthiness Note: Filtering provides a secondary, robust mechanism to ensure the sample is free of particulates. PTFE is selected for its broad chemical compatibility with organic solvents, preventing contamination from the filter itself.

-

Dilution and Quantification: Perform an accurate, pre-determined dilution of the filtrate into a suitable solvent (typically the mobile phase of the analytical method) to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method against a multi-point calibration curve prepared from a certified reference standard. Calculate the original concentration in the saturated solution by applying the dilution factor.

Conclusion

This guide establishes a clear solubility profile for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a critical internal standard in pharmaceutical analysis. Its high solubility in chlorinated solvents and good solubility in methanol provide practical options for the preparation of concentrated stock solutions. The detailed experimental protocol presented herein offers a reliable and scientifically sound framework for researchers to perform their own solubility assessments, ensuring data of the highest quality and integrity for regulatory and research purposes.

Navigating the Isotopic Landscape: A Technical Guide to the Storage and Handling of Deuterated Piperazine Compounds

Preamble: The Silent Strength of Deuterium

In the landscape of modern drug discovery and development, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a formidable tool. This subtle alteration, invisible to the eye yet profound in its chemical consequences, can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] The engine behind this advantage is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down enzymatic cleavage, often the rate-limiting step in drug metabolism.[3]

The piperazine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, is a prime candidate for deuteration.[1] Its presence often imparts desirable physicochemical properties, and its deuteration can further refine these attributes.[4] However, the very properties that make deuterated piperazine compounds valuable also necessitate a meticulous approach to their storage and handling. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical framework for preserving the chemical and isotopic integrity of these important molecules.

The Imperative of a Controlled Environment: Core Storage Principles

The stability of deuterated piperazine compounds is contingent on a triumvirate of environmental factors: temperature, humidity, and light . Neglecting any one of these can lead to degradation, compromising experimental results and the viability of the compound.

Temperature: The Kinetic Gatekeeper

Lowering the storage temperature is a fundamental strategy to decelerate chemical degradation. For most solid deuterated piperazine compounds, the following temperature guidelines are recommended:

| Storage Condition | Temperature Range | Rationale |

| Long-Term Storage | -20°C to -80°C | Significantly slows down degradation pathways, preserving both chemical and isotopic purity over extended periods. |

| Short-Term Storage | 2°C to 8°C (Refrigerated) | Suitable for compounds in active use, providing a balance between stability and accessibility. |

| Room Temperature | Controlled (20-25°C) | Generally not recommended for long-term storage, as it can accelerate degradation, especially for less stable derivatives.[5] |

Causality: Chemical reactions, including degradation pathways, have activation energy barriers. Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency of collisions with sufficient energy to overcome these barriers. For piperazine derivatives, this is particularly relevant in preventing thermal degradation, which can involve complex reaction pathways.[6]

Humidity: The Hygroscopic Challenge

Many piperazine compounds, particularly in their free base or salt forms, are hygroscopic, readily absorbing moisture from the atmosphere.[7] This can have several detrimental effects:

-

Hydrolysis: The presence of water can lead to the hydrolytic degradation of certain piperazine derivatives.

-

Physical Changes: Moisture absorption can cause the solid to become sticky or oily, making accurate weighing and handling difficult.

-

Isotopic Exchange: For deuterated compounds, the presence of water (H₂O) introduces a risk of H-D exchange, particularly at labile positions, which would compromise the isotopic purity of the compound.

Mitigation Strategies:

-

Inert Atmosphere: Store and handle deuterated piperazine compounds under a dry, inert atmosphere such as argon or nitrogen.[8][9]

-

Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™).

-

Appropriate Containers: Use tightly sealed vials with PTFE-lined caps to create a robust barrier against atmospheric moisture.

Light: The Photochemical Threat

Exposure to light, particularly in the UV spectrum, can initiate photochemical degradation of piperazine-containing molecules.[10][11] This can lead to the formation of colored degradants and a loss of potency.[10]

Protective Measures:

-

Amber Vials: Store compounds in amber glass vials that filter out UV and blue light.

-

Light-Protected Environment: Conduct all manipulations in a laboratory with subdued lighting or under yellow light.

-

Opaque Secondary Containers: For highly sensitive compounds, consider placing the primary container within a light-opaque secondary container.

The Mechanism of Photodegradation: The piperazine ring and its substituents can absorb photons, leading to the formation of excited states. These excited molecules can then undergo various reactions, including oxidation and rearrangement, to form degradation products.[12][13] Studies on similar heterocyclic compounds have shown that photodegradation can proceed through radical-mediated pathways.[14]

In the Laboratory: Protocols for Preserving Integrity

The principles of proper storage must be extended to every step of the handling process. The following protocols are designed to be self-validating systems, ensuring the integrity of the deuterated piperazine compound throughout its experimental lifecycle.

Workflow for Handling a New Deuterated Piperazine Compound

Caption: Workflow for handling a new deuterated piperazine compound.

Detailed Protocol: Weighing a Hygroscopic Deuterated Piperazine Compound

This protocol describes the procedure for accurately weighing a moisture-sensitive deuterated piperazine compound.

Materials:

-

Deuterated piperazine compound in its original vial.

-

Analytical balance.

-

Spatula.

-

Weighing paper or boat.

-

Glovebox or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).

-

Desiccator.

Procedure:

-

Equilibration: Before opening, allow the sealed container of the deuterated compound to warm to ambient temperature inside a desiccator for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Transfer: Transfer the sealed container, along with all necessary tools (spatula, weighing paper), into a glovebox or glove bag that has been purged with a dry, inert gas.

-

Tare: Place the weighing paper or boat on the analytical balance and tare it.

-

Dispensing: Carefully open the container and, using a clean, dry spatula, transfer the desired amount of the compound to the weighing paper. Work efficiently to minimize the time the container is open.

-

Sealing: Immediately and securely reseal the original container. Purge the headspace with inert gas before final tightening if possible.

-

Recording: Record the weight of the compound.

-

Subsequent Steps: Proceed immediately to the next step of your experimental workflow (e.g., dissolution) within the inert atmosphere to prevent moisture absorption by the weighed sample.

Causality: The use of an inert atmosphere is paramount to prevent both moisture uptake and potential oxidation.[9][15] The equilibration step is a critical, often overlooked, procedure that directly prevents the introduction of water, which could lead to both degradation and isotopic dilution.

Detailed Protocol: Preparation of a Stock Solution for Analysis

This protocol outlines the preparation of a stock solution of a deuterated piperazine compound for use in analytical techniques such as NMR or LC-MS.

Materials:

-

Weighed deuterated piperazine compound.

-

Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

-

Volumetric flask, dried in an oven and cooled in a desiccator.

-

Syringe and needle for solvent transfer (if using a sealed solvent bottle).

-